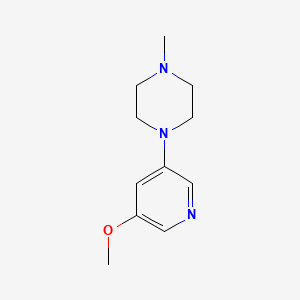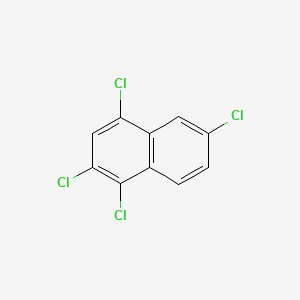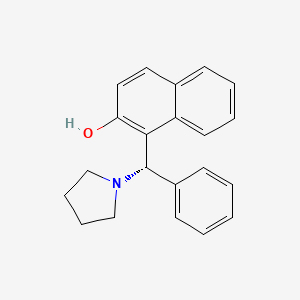
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL typically involves the Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and a secondary amine, such as pyrrolidine, in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenes.
Substitution: Halogenated naphthalenes.
科学的研究の応用
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.
作用機序
The mechanism of action of 1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition is crucial in reducing the formation of ammonia and its associated harmful effects .
類似化合物との比較
Similar Compounds
1-((2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl)naphthalen-2-ol: Similar structure but with a hydroxyl group on the phenyl ring.
1-((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Contains an imino group instead of a phenyl group.
Uniqueness
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and act as an enzyme inhibitor sets it apart from other similar compounds.
特性
分子式 |
C21H21NO |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
1-[(S)-phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21NO/c23-19-13-12-16-8-4-5-11-18(16)20(19)21(22-14-6-7-15-22)17-9-2-1-3-10-17/h1-5,8-13,21,23H,6-7,14-15H2/t21-/m0/s1 |
InChIキー |
VJIGXDICQFIIAM-NRFANRHFSA-N |
異性体SMILES |
C1CCN(C1)[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
正規SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


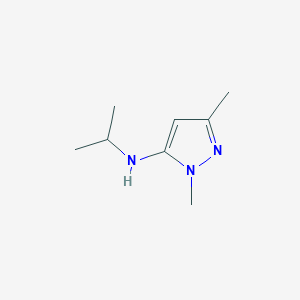

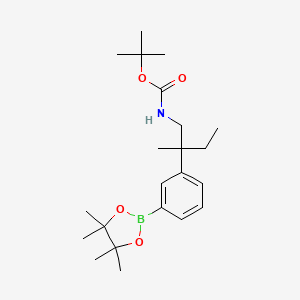
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)

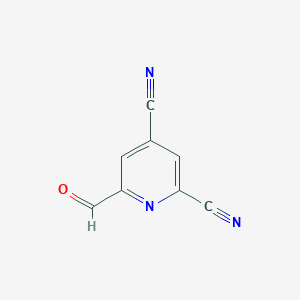
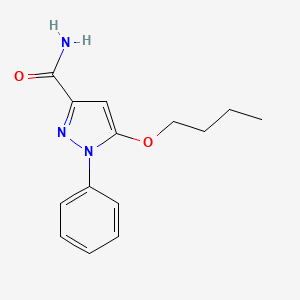


![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
